molecular formula C30H34N4O2 B12866108 9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Cat. No.: B12866108
M. Wt: 482.6 g/mol
InChI Key: ODUJYVDSVKVJLT-UHFFFAOYSA-N
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Description

9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a complex organic compound with a unique structure that includes a benzo[b]carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . Subsequent steps may include alkylation, cyclization, and functional group modifications to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C30H34N4O2

Molecular Weight

482.6 g/mol

IUPAC Name

9-ethyl-6,6-dimethyl-10-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C30H34N4O2/c1-4-20-6-8-23-26(27(20)34-11-9-21(10-12-34)33-13-15-36-16-14-33)28(35)25-22-7-5-19(18-31)17-24(22)32-29(25)30(23,2)3/h5-8,17,21,32H,4,9-16H2,1-3H3

InChI Key

ODUJYVDSVKVJLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C)N5CCC(CC5)N6CCOCC6

Origin of Product

United States

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